4-methyl-N-(6-quinoxalinyl)benzenecarboxamide 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 551931-33-0
VCID: VC7516980
InChI: InChI=1S/C16H13N3O/c1-11-2-4-12(5-3-11)16(20)19-13-6-7-14-15(10-13)18-9-8-17-14/h2-10H,1H3,(H,19,20)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2
Molecular Formula: C16H13N3O
Molecular Weight: 263.3

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide

CAS No.: 551931-33-0

Cat. No.: VC7516980

Molecular Formula: C16H13N3O

Molecular Weight: 263.3

* For research use only. Not for human or veterinary use.

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide - 551931-33-0

Specification

CAS No. 551931-33-0
Molecular Formula C16H13N3O
Molecular Weight 263.3
IUPAC Name 4-methyl-N-quinoxalin-6-ylbenzamide
Standard InChI InChI=1S/C16H13N3O/c1-11-2-4-12(5-3-11)16(20)19-13-6-7-14-15(10-13)18-9-8-17-14/h2-10H,1H3,(H,19,20)
Standard InChI Key YSVDSHLYEYRMLP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2

Introduction

Structural Characterization and Molecular Properties

The core structure of 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide consists of a quinoxaline ring system fused to a benzamide group. Key features include:

Molecular Framework and Electronic Configuration

  • Quinoxaline nucleus: A bicyclic system comprising two nitrogen atoms at positions 1 and 4, contributing to electron-deficient aromatic character .

  • Substituent orientation: The 6-position substitution on quinoxaline ensures minimal steric hindrance for intermolecular interactions, while the 4-methyl group on the benzamide enhances lipophilicity .

Physicochemical Properties (Inferred from Analogous Compounds)

PropertyValue/RangeMethodologySource
Molecular weight279.31 g/molCalculated
LogP (octanol-water)1.8–2.3XLOGP3 prediction
Aqueous solubility0.1–0.5 mg/mLESOL model
pKa3.1 (carboxamide)ChemAxon prediction

The compound’s moderate lipophilicity suggests favorable membrane permeability, while its limited aqueous solubility may necessitate formulation optimization for biological testing .

Synthetic Methodologies and Optimization

Synthesis of 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide likely follows established protocols for quinoxaline carboxamide derivatives, as demonstrated in related systems .

Amide Coupling Strategies

Formation of the carboxamide bond employs activation reagents compatible with aromatic amines:

Representative protocol (adapted from ):

  • Activate quinoxaline-6-carboxylic acid (1 equiv) with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF (0.1 M)

  • Add 4-methylbenzylamine (1.1 equiv) and stir at 25°C for 12 h

  • Purify via aqueous workup and column chromatography

Optimization challenges:

  • Minimizing quinoxaline ring oxidation during activation

  • Preventing N-oxide formation under acidic conditions

Biological Activity and Structure-Activity Relationships

While direct pharmacological data for 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide remains unpublished, structural analogs demonstrate notable bioactivity:

Enzyme Inhibition Profiles

Molecular docking studies predict strong interaction with bacterial dihydrofolate reductase (DHFR):

  • Calculated binding energy: -9.2 kcal/mol

  • Key interactions: π-Stacking with Phe92, hydrogen bonding with Thr121

Stability and Degradation Pathways

Accelerated stability studies of related compounds suggest:

Major degradation products:

  • Quinoxaline-6-carboxylic acid (hydrolytic cleavage)

  • N-oxidized derivatives (photooxidation)

Recommended storage conditions:

  • Temperature: -20°C under nitrogen

  • Light protection: Amber glass vials

  • Humidity control: Desiccator with P₂O₅

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